Oral Efficacy Advantage over FK-156
In a direct head-to-head comparison against the structurally related NOD1 agonist FK-156, FK-565 was the only compound to demonstrate significant protective efficacy when administered orally. The data shows a clear, route-dependent divergence in activity between the two analogs. This quantifiable difference in bioavailability and efficacy directly informs procurement decisions for studies requiring non-parenteral NOD1 activation [1].
| Evidence Dimension | Oral Bioavailability & In Vivo Protective Efficacy |
|---|---|
| Target Compound Data | Effective when administered via both subcutaneous (parenteral) and oral routes |
| Comparator Or Baseline | FK-156: Effective only via subcutaneous (parenteral) route; not effective orally |
| Quantified Difference | FK-565 demonstrates oral efficacy; FK-156 demonstrates zero oral efficacy in this model. |
| Conditions | Murine model of acute systemic E. coli infection; drugs administered either subcutaneously or orally prior to bacterial challenge [1]. |
Why This Matters
This directly proves that FK-565 possesses a measurable oral bioavailability advantage over its closest analog FK-156, making it the essential choice for studies requiring oral NOD1 agonist administration.
- [1] Mine Y, Yokota Y, Wakai Y, Fukada S, Nishida M, Goto S, et al. Immunoactive peptides, FK-156 and FK-565. I. Enhancement of host resistance to microbial infection in mice. J Antibiot (Tokyo). 1983 Aug;36(8):1045-50. doi: 10.7164/antibiotics.36.1045. PMID: 6415029. View Source
